Cas no 6311-47-3 (5-Bromo-2-nitro-n-phenylaniline)

5-Bromo-2-nitro-N-phenylaniline is a brominated and nitrated aromatic amine derivative with applications in organic synthesis and pharmaceutical research. Its key structural features—a bromo substituent at the 5-position and a nitro group at the 2-position of the aniline ring—enhance its reactivity in cross-coupling reactions and electrophilic substitutions. The compound serves as a versatile intermediate in the preparation of more complex heterocyclic systems and functionalized aromatic compounds. Its stability under standard conditions and well-defined reactivity profile make it suitable for use in controlled synthetic pathways. Researchers value this compound for its role in developing dyes, agrochemicals, and pharmacologically active molecules.
5-Bromo-2-nitro-n-phenylaniline structure
6311-47-3 structure
商品名:5-Bromo-2-nitro-n-phenylaniline
CAS番号:6311-47-3
MF:C12H9BrN2O2
メガワット:293.1161
MDL:MFCD22056128
CID:527842
PubChem ID:238696

5-Bromo-2-nitro-n-phenylaniline 化学的及び物理的性質

名前と識別子

    • 5-Bromo-2-nitro-N-phenylaniline
    • 5-BROMO-2-NITRO-N-PHENYL-ANILINE
    • 5-bromo-2-nitro-N-phenylBenzenamine
    • Benzenamine,5-bromo-2-nitro-N-phenyl-
    • (5-Brom-2-nitro-phenyl)-phenyl-amin
    • (5-bromo-2-nitro-phenyl)-phenyl-amine
    • 5-Brom-2-nitro-diphenylamin
    • AC1L61KN
    • AC1Q5ABO
    • ANW-64608
    • AR-1G7410
    • CTK8C0390
    • ghl.PD_Mitscher_leg0.926
    • N-Phenyl-5-brom-2-nitro-anilin
    • NSC43212
    • SureCN1165347
    • N-phenyl-5-bromo-2-nitrobenzenamine
    • Benzenamine, 5-bromo-2-nitro-N-phenyl-
    • AK103648
    • VXYRBUVRDFHDGD-UHFFFAOYSA-N
    • RW3028
    • N-(5-bromo-2-nitrophenyl)benzenamine
    • 6311-47-3
    • SY116317
    • DTXSID50285906
    • SCHEMBL1165347
    • C12H9BrN2O2
    • AKOS016006214
    • DS-4160
    • MFCD22056128
    • A1-05606
    • CS-W001895
    • NSC-43212
    • DB-368460
    • 5-Bromo-2-nitro-n-phenylaniline
    • MDL: MFCD22056128
    • インチ: 1S/C12H9BrN2O2/c13-9-6-7-12(15(16)17)11(8-9)14-10-4-2-1-3-5-10/h1-8,14H
    • InChIKey: VXYRBUVRDFHDGD-UHFFFAOYSA-N
    • ほほえんだ: BrC1C([H])=C([H])C(=C(C=1[H])N([H])C1C([H])=C([H])C([H])=C([H])C=1[H])[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 291.98477
  • どういたいしつりょう: 291.98474g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 264
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.4
  • トポロジー分子極性表面積: 57.8

じっけんとくせい

  • PSA: 55.17
  • LogP: 4.69710

5-Bromo-2-nitro-n-phenylaniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1049354-1g
5-bromo-2-nitro-N-phenyl-aniline
6311-47-3 98%
1g
$170 2023-09-02
eNovation Chemicals LLC
D491198-5G
5-BROMO-2-NITRO-N-PHENYLANILINE
6311-47-3 95%
5g
$1260 2023-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B98900-100mg
5-Bromo-2-nitro-N-phenylaniline
6311-47-3 97%
100mg
¥245.0 2023-09-08
1PlusChem
1P00EJFY-250mg
5-bromo-2-nitro-N-phenyl-aniline
6311-47-3 98%
250mg
$50.00 2024-04-22
A2B Chem LLC
AG77582-500mg
5-Bromo-2-nitro-n-phenylaniline
6311-47-3 98%
500mg
$80.00 2024-04-19
A2B Chem LLC
AG77582-100mg
5-Bromo-2-nitro-n-phenylaniline
6311-47-3 98%
100mg
$30.00 2024-04-19
Ambeed
A317490-250mg
5-Bromo-2-nitro-N-phenylaniline
6311-47-3 98%
250mg
$40.0 2024-04-18
Ambeed
A317490-1g
5-Bromo-2-nitro-N-phenylaniline
6311-47-3 98%
1g
$147.0 2024-04-18
Crysdot LLC
CD12050221-5g
5-Bromo-2-nitro-N-phenylaniline
6311-47-3 97%
5g
$1322 2024-07-24
eNovation Chemicals LLC
Y1049354-100mg
5-bromo-2-nitro-N-phenyl-aniline
6311-47-3 98%
100mg
$75 2025-02-21

5-Bromo-2-nitro-n-phenylaniline 関連文献

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5-Bromo-2-nitro-n-phenylanilineに関する追加情報

5-Bromo-2-nitro-N-phenylaniline: A Comprehensive Overview

5-Bromo-2-nitro-N-phenylaniline, also known by its CAS registry number CAS No. 6311-47-3, is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a phenyl group attached to an aniline moiety, with bromine and nitro substituents at specific positions. The combination of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a subject of interest for both academic research and industrial applications.

The synthesis of 5-bromo-2-nitro-N-phenylaniline involves a series of carefully controlled reactions, often utilizing aromatic substitution mechanisms. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint associated with traditional manufacturing processes. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields, which is particularly relevant for large-scale production.

One of the most notable applications of 5-bromo-2-nitro-N-phenylaniline lies in its role as an intermediate in the synthesis of advanced materials. For instance, this compound serves as a precursor for the preparation of polyaniline derivatives, which exhibit remarkable electrical conductivity and are widely used in flexible electronics and energy storage devices. Recent studies have demonstrated that incorporating bromine and nitro groups into polyaniline frameworks can significantly enhance their thermal stability and mechanical robustness, making them suitable for high-performance applications.

In addition to its role in materials science, 5-bromo-2-nitro-N-phenylaniline has shown promise in pharmacological research. The compound's ability to modulate cellular signaling pathways has been investigated in the context of anticancer drug development. Preclinical studies have revealed that this compound exhibits selective cytotoxicity against certain cancer cell lines, potentially due to its interaction with key enzymes involved in cell proliferation and apoptosis. These findings underscore the need for further exploration into its therapeutic potential.

The environmental impact of 5-bromo-2-nitro-N-phenylaniline has also been a topic of interest. Researchers have assessed its biodegradability under various environmental conditions and found that it undergoes slow degradation in aqueous environments, particularly in the presence of microbial communities. This information is crucial for understanding its long-term effects on ecosystems and guiding strategies for waste management and pollution control.

Looking ahead, ongoing research aims to optimize the properties of 5-bromo-2-nitro-N-phenylaniline through structural modifications. For example, scientists are exploring the incorporation of additional functional groups to enhance its solubility or reactivity without compromising its core functionalities. Such innovations could pave the way for new applications in fields such as sensors, catalysts, and biotechnology.

In conclusion, 5-bromo-2-nitro-N-phenylaniline, with its unique chemical structure and versatile properties, continues to be a focal point in scientific research. Its potential applications span multiple disciplines, from materials science to pharmacology, while ongoing studies aim to uncover new insights into its behavior and utility. As advancements in synthetic methods and characterization techniques continue to evolve, this compound is poised to play an increasingly important role in both academic and industrial settings.

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